molecular formula C15H11IN4O2 B5060509 5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione

5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione

Cat. No.: B5060509
M. Wt: 406.18 g/mol
InChI Key: AQRRWKASCGYHSH-UHFFFAOYSA-N
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Description

5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Properties

IUPAC Name

5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRRWKASCGYHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the iodination of a precursor pyrimidine compound. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of an iodine atom and the particular arrangement of the pyrimidine rings. These features contribute to its distinct chemical reactivity and potential biological activities.

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